![molecular formula C18H15Cl2N3O2 B2917526 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-07-0](/img/structure/B2917526.png)
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has chlorophenyl groups attached to it, which are phenyl rings with a chlorine atom substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Chlorophenols are generally solid at room temperature and have a strong, medicinal taste and smell .Scientific Research Applications
Neuropharmacology: Histamine H3 Receptor Antagonism
This compound may act as an inverse agonist/antagonist at the human histamine H3 receptor. Compounds with similar structures have been shown to enhance the activity of histaminergic neurons in the brain, thereby promoting vigilance and cognition . This suggests potential applications in the development of drugs for wakefulness or memory deficits and other cognitive disorders.
Oncology: Anticancer Activity
The structural analogs of this compound have been designed and synthesized with DNA intercalation activities, serving as anticancer agents . They have been evaluated against various cancer cell lines, such as HepG2, HCT-116, and MCF-7, indicating this compound’s potential use in cancer research and therapy development.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The compound’s structure suggests it could have interesting pharmacokinetic properties. Research on similar compounds can provide valuable information on their absorption, distribution, metabolism, and excretion profiles, which are essential for drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-12-6-4-5-11(19)9-12)16(23-18(25)21-10)13-7-2-3-8-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIYKJJZCZMOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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